molecular formula C14H19BN2O4 B14775993 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B14775993
M. Wt: 290.12 g/mol
InChI Key: CMHFZNLEHFGHAT-UHFFFAOYSA-N
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Description

5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the boronate ester through the reaction of a pyridine derivative with a boronic acid or boronate ester under Suzuki-Miyaura coupling conditions . The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems . The formyl group can undergo nucleophilic addition reactions, which are important in the formation of various derivatives .

Properties

Molecular Formula

C14H19BN2O4

Molecular Weight

290.12 g/mol

IUPAC Name

5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-11(12(19)16-5)17-7-9(10)8-18/h6-8H,1-5H3,(H,16,19)

InChI Key

CMHFZNLEHFGHAT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C=O)C(=O)NC

Origin of Product

United States

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